Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGOGRHBJIRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941295-31-4 | |
| Record name | tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 941295-31-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- Purity : Typically >97% in commercial preparations.
Biological Activity Overview
This compound has been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits activity against multidrug-resistant strains of bacteria. Notably, it has shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
These findings suggest its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has demonstrated promising anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines:
- IC values:
Table 1 summarizes the anticancer activity of this compound compared to standard chemotherapeutics.
| Compound | IC (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.126 | High |
| 5-Fluorouracil | 11.73 | Low |
The compound's selectivity index indicates a favorable therapeutic window, making it a candidate for further development in cancer therapy.
The proposed mechanisms include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 was observed, which are crucial in cancer metastasis .
- Induction of Apoptosis : The compound increases caspase levels in treated cancer cells, promoting programmed cell death .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
In a recent study, this compound was tested against clinical isolates of Mycobacterium abscessus with promising results indicating potential use in treating resistant infections . -
Cancer Metastasis Model :
In vivo studies using BALB/c nude mice showed that treatment with the compound significantly inhibited lung metastasis of TNBC compared to controls . This highlights its potential role in managing metastatic cancers.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate has been investigated for its potential role as a pharmacophore in drug design. Its bicyclic structure provides a scaffold that can be modified to enhance biological activity.
Key Applications:
- Anticancer Agents: Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
- Neuroprotective Effects: Preliminary studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Key Applications:
- Synthesis of Alkaloids: Its structure is conducive to modifications that lead to the synthesis of alkaloid compounds, which are known for their diverse pharmacological properties .
- Chiral Catalysts: The presence of nitrogen atoms in its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Building Block for Pharmaceuticals
Due to its stability and reactivity, this compound is utilized as a building block in the pharmaceutical industry.
Key Applications:
- Drug Development: It is employed in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders .
- Prodrug Formulations: The compound can be modified to create prodrugs that enhance bioavailability and target specific tissues .
Case Studies and Research Findings
Comparison with Similar Compounds
The 3,9-diazabicyclo[3.3.1]nonane scaffold is structurally and functionally distinct from related bicyclic systems. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Ring Size and Strain : The [3.3.1] system (e.g., the target compound) has a smaller, more strained bicyclic core compared to the [4.2.1] variant, which may influence conformational flexibility and binding to biological targets .
- Protective Groups : Methyl esters (e.g., compound 7 in ) exhibit lower steric hindrance than tert-butyl carbamates, impacting synthetic utility .
Key Observations :
- Toxicity: The 3,7-diazabicyclo[3.3.1]nonane-9-one derivatives exhibit lower toxicity (LD₅₀ > 800 mg/kg) compared to other bicyclic amines, likely due to β-cyclodextrin complexation improving biocompatibility .
- Antiviral Activity : Maraviroc analogues with [3.3.1] cores show weaker HIV-1 inhibition than the parent drug, attributed to reduced conformational adaptability during target engagement .
- Receptor Specificity : Substituents like benzyl or ethoxy groups (e.g., ) enhance selectivity for nicotinic receptors, suggesting structure-driven pharmacological optimization .
Preparation Methods
Boc Protection of 3,9-Diazabicyclo[3.3.1]nonane Derivatives
One common approach involves the reaction of the bicyclic amine or keto-amine intermediate with di-tert-butyl dicarbonate in the presence of a base such as diisopropylamine in an aprotic solvent like dichloromethane (DCM).
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 3,9-Diazabicyclo[3.3.1]nonan-9-one (1 eq) | Starting bicyclic ketone |
| 2 | Di-tert-butyl dicarbonate (1.2 eq) | Boc protecting agent |
| 3 | Diisopropylamine (3 eq) | Base to facilitate carbamate formation |
| 4 | Dry DCM as solvent | Reaction medium |
| 5 | Stirring at room temperature for 1 hour | Mild conditions for selective protection |
| 6 | Workup by quenching with water and extraction with DCM | Isolation of organic phase |
| 7 | Drying over sodium sulfate and purification | Purification by chromatography |
This method yields tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate with good selectivity and purity.
Cyclization and Substitution Reactions
Alternative synthetic routes involve:
- Reaction of 1,4-diazabicyclo[2.2.2]octane derivatives with tert-butyl carbazate or tert-butyl bis(carboxymethyl)phosphine oxide followed by cycloaddition with dienes like 1,3-butadiene to form the bicyclic scaffold.
- Substitution reactions where tert-butyl carbazate reacts with dichloride salts of bicyclic amines to introduce the Boc-protected carboxylate functionality.
These methods are often followed by purification steps such as chromatography and crystallization to isolate the hydrochloride salt or free base forms of the compound.
Analytical and Purification Techniques
- Spectroscopy: NMR (1H, 13C), IR, and Mass Spectrometry are used to confirm the structure and purity.
- Chromatography: Flash chromatography or preparative HPLC is employed for purification.
- X-ray Crystallography: Used to confirm the bicyclic structure and stereochemistry in some cases.
Summary Table of Preparation Routes
Research Findings and Notes
- The Boc protection step is critical for stabilizing the amine functionality and enabling further functionalization.
- Reaction conditions are generally mild, avoiding harsh reagents or extreme temperatures that could degrade the bicyclic core.
- Purification is essential to remove unreacted starting materials and side products, ensuring compound suitability for pharmaceutical or research applications.
- The compound and its derivatives have been studied for their biological activity, particularly as monoamine neurotransmitter reuptake inhibitors, which underscores the importance of obtaining high-purity material.
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, and what key parameters influence yield?
The synthesis typically involves multi-step organic reactions. A general procedure includes reacting diazabicyclo precursors (e.g., 3,9-diazabicyclo[3.3.1]nonane) with tert-butyl chloroformate in the presence of a base like triethylamine. Solvents such as dichloromethane or diethyl ether are used under controlled temperatures (0–25°C). For example, methyl chloroformate and triethylamine in diethyl ether yield intermediates, followed by hydrogenation with Pd/C to remove protecting groups . Key parameters include reagent stoichiometry, solvent polarity, and reaction time. Low temperatures minimize side reactions, while excess base ensures efficient deprotonation .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic framework and tert-butyl ester group. Mass spectrometry (MS) verifies molecular weight (e.g., 240.30 g/mol) and fragmentation patterns . X-ray crystallography may resolve stereochemical ambiguities, though limited data is available. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹) from the carboxylate moiety .
Q. What role does this compound play in medicinal chemistry research?
Its rigid bicyclic structure and nitrogen atoms enable interactions with biological targets, such as enzyme active sites or G protein-coupled receptors. Derivatives have been explored as μ-opioid receptor modulators and antiviral agents. The tert-butyl group enhances lipophilicity, improving membrane permeability for in vitro assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis scalability and purity?
Scalability requires transitioning from batch to flow reactors, which enhance heat/mass transfer and reduce side products. Automated systems can adjust parameters (e.g., temperature, pressure) in real time. Purification via column chromatography or recrystallization (using ethanol/water mixtures) removes unreacted precursors. Purity ≥95% is achievable with rigorous drying and inert atmosphere handling .
Q. What strategies address stereochemical challenges during synthesis?
Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, paraformaldehyde-mediated Mannich reactions under reflux conditions can control the formation of endo/exo isomers. Stereochemical outcomes are confirmed via NOESY NMR or chiral HPLC . Computational modeling (e.g., DFT calculations) predicts favorable transition states to guide synthetic design .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend refrigeration (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester. Decomposition products include carbon monoxide and nitrogen oxides under extreme heat. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation when stored with desiccants .
Q. How can discrepancies in reported biological activity data be resolved?
Discrepancies may arise from variations in assay conditions (e.g., receptor subtype selectivity, buffer pH). Methodological steps include:
- Standardizing cell-based assays (e.g., using HEK293 cells transfected with target receptors).
- Conducting competitive binding studies with radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors).
- Validating results via orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradictions and Mitigation
- Synthesis Yields : reports yields up to 85% using dichloromethane, while notes 70% in diethyl ether. Solvent polarity and reaction time account for differences.
- Biological Activity : Derivatives in show higher μ-opioid affinity than parent compounds in , likely due to substituent effects on receptor binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
